6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its biological activity, and a phenylpiperazine moiety, which is often associated with pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate to form an intermediate, which is then cyclized to produce the benzothiazole core. The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with the benzothiazole intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole core or the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol
- 3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline
Uniqueness
6-Ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is unique due to its combination of a benzothiazole core and a phenylpiperazine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-23-16-8-9-17-18(14-16)24-19(20-17)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBYBDXEXUDGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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